molecular formula C11H11NO3 B12847367 4-Amino-7-methoxy-5-methyl-2H-chromen-2-one

4-Amino-7-methoxy-5-methyl-2H-chromen-2-one

Cat. No.: B12847367
M. Wt: 205.21 g/mol
InChI Key: VSKOCJRDEVTEPV-UHFFFAOYSA-N
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Description

4-Amino-7-methoxy-5-methyl-2H-chromen-2-one: is a derivative of chromenone, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of an amino group at the 4th position, a methoxy group at the 7th position, and a methyl group at the 5th position on the chromenone ring. It is a crystalline powder that is light-sensitive and has significant applications in various fields, including medicinal chemistry and biophysical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-7-methoxy-5-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method is known for its efficiency in producing chromenone derivatives. The reaction involves the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst. For this compound, the specific reactants and conditions include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 4-Amino-7-methoxy-5-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-7-methoxy-5-methyl-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-7-methoxy-5-methyl-2H-chromen-2-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as serine proteases and bacterial DNA gyrase.

    Pathways Involved: The compound acts as an inhibitor, binding to the active site of the enzyme and preventing its normal function.

Comparison with Similar Compounds

    7-Amino-4-methylcoumarin: Another chromenone derivative with similar biological activities.

    4-Methyl-7-hydroxycoumarin: Known for its use as a fluorescent probe.

    4-Methyl-7-aminocoumarin: Used in the study of enzyme activities

Uniqueness: 4-Amino-7-methoxy-5-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 7th position and amino group at the 4th position make it particularly effective as a fluorescent probe and enzyme inhibitor .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

4-amino-7-methoxy-5-methylchromen-2-one

InChI

InChI=1S/C11H11NO3/c1-6-3-7(14-2)4-9-11(6)8(12)5-10(13)15-9/h3-5H,12H2,1-2H3

InChI Key

VSKOCJRDEVTEPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=CC(=O)O2)N)OC

Origin of Product

United States

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